molecular formula C31H24F3N5O3 B1139175 乌布利替尼 R-对映体 CAS No. 1532533-69-9

乌布利替尼 R-对映体

货号 B1139175
CAS 编号: 1532533-69-9
分子量: 571.55
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Umbralisib R-enantiomer, also known as RP5264 R-enantiomer, is a delta inhibitor of PI3K and a less active enantiomer of TGR-1202 . It is a kinase inhibitor used to treat rare forms of refractory lymphoma . The IC50 of Umbralisib R-enantiomers against δPI3 kinase is at least 20 times lower than that of the inhibitors against other PI3K isoforms (A, β, and γ) .


Molecular Structure Analysis

The IUPAC name of Umbralisib R-enantiomer is ®-2- (1- (4-amino-3- (3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo [3,4-d]pyrimidin-1-yl)ethyl)-6-fluoro-3- (3-fluorophenyl)-4H-chromen-4-one . It has a molecular weight of 571.56 .


Physical And Chemical Properties Analysis

Umbralisib R-enantiomer has a molecular weight of 571.56 . It is a solid substance .

科学研究应用

1. 药物制剂中的定量测定

乌布利替尼是一种新型的磷脂酰肌醇 3 激酶 (PI3K) 和酪蛋白激酶-1ε (CK1ε) 双重抑制剂,已成为研究其在大宗和药物剂型中测定的主题。为此,开发了一种特异、精确和灵敏的反相高效液相色谱 (RP-UPLC) 方法。该方法具有紫外检测器以及特定的色谱柱和流动相组成,适用于含有乌布利替尼的药物制剂的常规分析和质量控制 (Ramadevi & Rambabu, 2022).

2. 血液系统恶性肿瘤中的临床活性

研究表明乌布利替尼在治疗复发或难治性慢性淋巴细胞白血病和淋巴瘤方面有效。它独特地抑制 PI3Kδ 和 CK1ε,表明其安全性不同于其他 PI3Kδ 抑制剂,并且自身免疫样毒性(如结肠炎)的发生较少。这非常重要,因为它将乌布利替尼作为血液系统恶性肿瘤的潜在治疗选择 (Burris 等,2018)

3. 药代动力学研究

已经探索了乌布利替尼的药代动力学,特别是它与其他化合物(如苦参碱)的相互作用。开发了一种新型的超高效液相色谱串联质谱 (UPLC-MS/MS) 方法,用于定量分析大鼠血浆中的乌布利替尼。这项研究对于了解药物在生物系统中的行为和相互作用至关重要,为其在临床环境中的有效和安全使用提供了见解 (Weng 等,2022)

4. 对其他疗法不耐受的 CLL 患者的安全性和有效性

乌布利替尼已在对先前 BTK 或 PI3K 抑制剂治疗不耐受的慢性淋巴细胞白血病 (CLL) 患者中进行评估。它已被证明是安全有效的,为无法耐受其他激酶抑制剂的患者提供了可行的治疗选择。这尤其值得注意,因为不耐受通常会导致这些治疗的中断,突显了乌布利替尼在这种情况中的作用 (Mato 等,2020)

5. 在惰性非霍奇金淋巴瘤中的临床活性

研究还集中在乌布利替尼在复发或难治性惰性非霍奇金淋巴瘤 (iNHL) 患者中的临床活性。结果表明,乌布利替尼作为 PI3Kδ 和 CK1ε 的双重抑制剂,在经过大量预处理的 iNHL人群中表现出有意义的临床活性,具有可控的安全性。这些发现支持乌布利替尼在这个患者群体中进一步开发 (Fowler 等,2021)

6. 联合疗法的潜力

乌布利替尼与其他药物(如 ublituximab 和 venetoclax)联合治疗 CLL 已得到探索。这种组合在安全性和有效性方面显示出有希望的结果,表明在 CLL 和可能的其他血液系统恶性肿瘤的治疗中联合新疗法的潜力 (Barr 等,2020)

作用机制

The PI3K pathway is deregulated in malignancies, leading to the overexpression of p110 isoforms (p110α, p110β, p110δ, p110γ) that induces malignant transformation in cells . Umbralisib inhibits several protein kinases, including PI3Kδ and casein kinase CK1ε .

未来方向

Umbralisib, which is associated with a lower toxicity profile, opens up the opportunity to have another option for patients with CLL, in addition to the other effective therapies now available . The combination of umbralisib plus ublituximab, known as the U2 regimen, aims to exploit this synergy .

属性

IUPAC Name

2-[(1R)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVCFHHAEHNCFT-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Umbralisib R-enantiomer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Umbralisib R-enantiomer
Reactant of Route 2
Reactant of Route 2
Umbralisib R-enantiomer
Reactant of Route 3
Reactant of Route 3
Umbralisib R-enantiomer
Reactant of Route 4
Reactant of Route 4
Umbralisib R-enantiomer
Reactant of Route 5
Reactant of Route 5
Umbralisib R-enantiomer
Reactant of Route 6
Umbralisib R-enantiomer

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。